

# CDKI-83 selectivity profile against a panel of kinases

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## Compound of Interest

Compound Name: CDKI-83

Cat. No.: B612266

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## CDKI-83 Kinase Selectivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **CDKI-83**, a potent cyclin-dependent kinase (CDK) inhibitor. The information presented is intended to support research and development efforts in the field of oncology and kinase inhibitor drug discovery.

### Quantitative Kinase Selectivity Profile

**CDKI-83** has demonstrated significant inhibitory activity against key members of the cyclin-dependent kinase family, with a primary focus on CDK9. The selectivity of **CDKI-83** has been evaluated against a panel of both CDK and non-CDK kinases. The inhibitory activity is presented in terms of the inhibition constant ( $K_i$ ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Kinase Target	Ki (nM)
CDK9/cyclin T1	21
CDK1/cyclin B	72
CDK2/cyclin E	232
CDK4/cyclin D1	290
CDK7/cyclin H	405

Table 1: Inhibitory activity (Ki) of **CDKI-83** against a panel of cyclin-dependent kinases.

Furthermore, the selectivity of **CDKI-83** was assessed against a panel of non-CDK kinases at a concentration of 5  $\mu$ M. The results indicated low to no activity against several common kinases, highlighting its relative selectivity for the CDK family.

Kinase Target	Remaining Kinase Activity (%) at 5 $\mu$ M CDKI-83
Protein Kinase A	> 50
Protein Kinase B (Akt)	> 50
Protein Kinase C	> 50
CaMKII	> 50
PDGF $\beta$	> 50
MAPK	> 50
Src	< 50
Lck	< 50
Abl	< 50

Table 2: Selectivity of **CDKI-83** against a panel of non-CDK kinases.[\[1\]](#)

## Experimental Protocols

The determination of the kinase inhibitory activity of **CDKI-83** was performed using established biochemical assay methodologies. While the specific proprietary details of the assays may vary, the general principles are outlined below.

## In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibition constant (K<sub>i</sub>) of a compound against a specific kinase.

Materials:

- Purified recombinant kinase and its corresponding cyclin partner
- Kinase-specific substrate (e.g., a peptide or protein)
- Adenosine triphosphate (ATP), often radiolabeled (e.g., [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP) or a modified ATP analog for non-radioactive methods
- Kinase reaction buffer (typically contains MgCl<sub>2</sub>, DTT, and a buffering agent like HEPES or Tris-HCl)
- Test compound (**CDKI-83**) at various concentrations
- Control inhibitors
- 96-well or 384-well assay plates
- Phosphocellulose paper or other capture membrane (for radiometric assays)
- Scintillation counter or phosphorimager (for radiometric assays)
- Plate reader for luminescence, fluorescence, or absorbance (for non-radioactive assays)

Procedure:

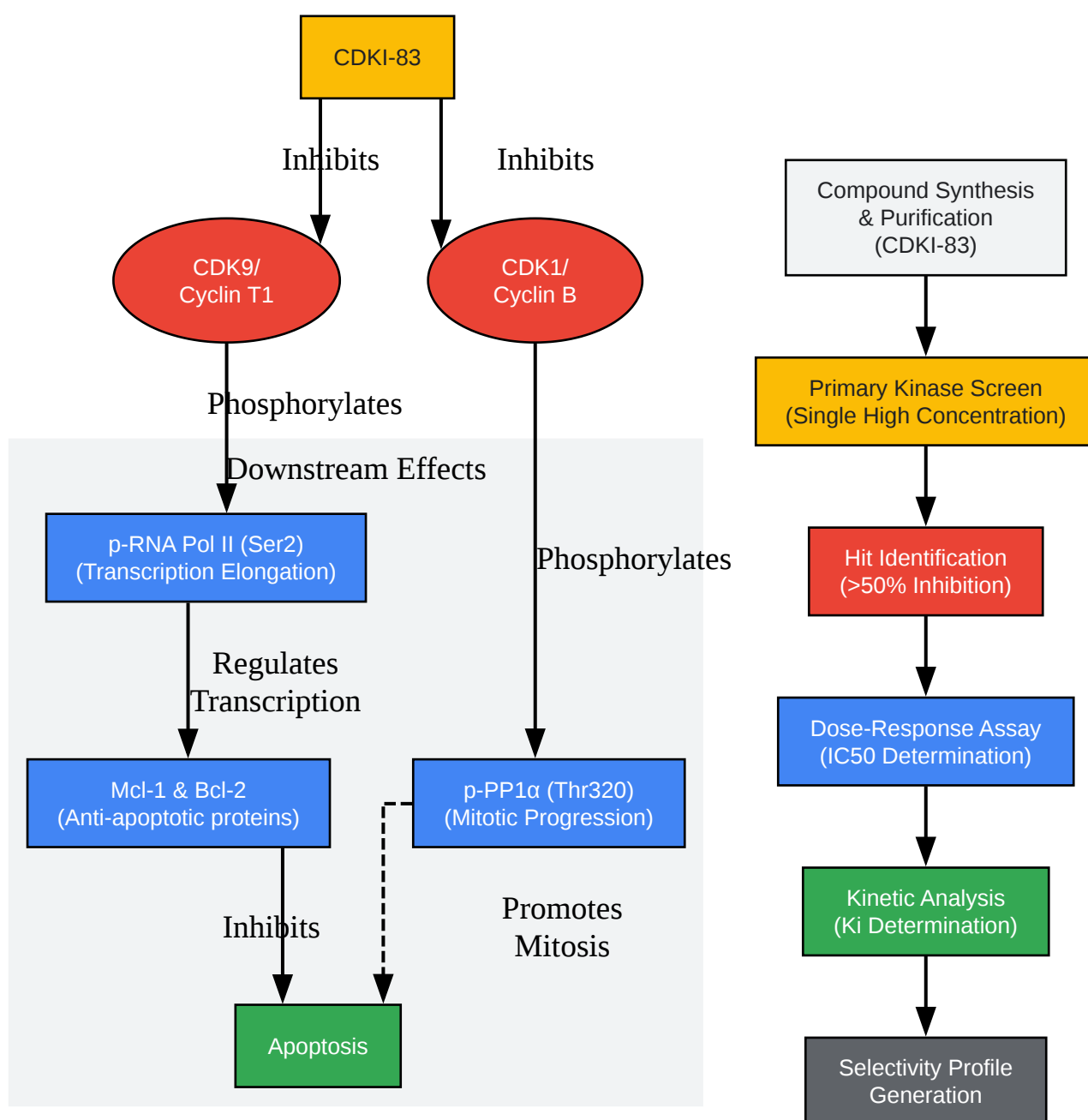
- **Compound Preparation:** A serial dilution of **CDKI-83** is prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

- **Reaction Setup:** The kinase reaction is assembled in the wells of the assay plate. The components are typically added in the following order:
  - Kinase reaction buffer
  - Test compound (**CDKI-83**) or vehicle control (DMSO)
  - Kinase/cyclin complex
  - Substrate
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near its Michaelis-Menten constant ( $K_m$ ) for the specific kinase to ensure accurate determination of competitive inhibition.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate.
- **Termination of Reaction:** The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA) to sequester the  $Mg^{2+}$  ions required for kinase activity.
- **Detection of Phosphorylation:**
  - **Radiometric Assay:** An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel on the substrate, which is proportional to kinase activity, is quantified using a scintillation counter or phosphorimager.
  - **Non-Radioactive Assays:** Various detection methods can be employed, such as luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.
- **Data Analysis:** The kinase activity at each concentration of **CDKI-83** is calculated as a percentage of the activity in the vehicle control. The data are then plotted as percent inhibition versus inhibitor concentration, and the  $IC_{50}$  value is determined by fitting the data

to a sigmoidal dose-response curve. The  $K_i$  value can be calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

## Signaling Pathway and Experimental Workflow

The primary mechanism of action of **CDKI-83** involves the inhibition of CDK9 and CDK1, leading to downstream effects on transcription and cell cycle control, ultimately inducing apoptosis in cancer cells.



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## References

- 1. researchgate.net [researchgate.net]
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